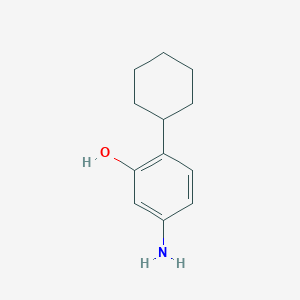
5-Amino-2-cyclohexylphenol
Vue d'ensemble
Description
5-Amino-2-cyclohexylphenol is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
5-Amino-2-cyclohexylphenol has garnered attention for its potential therapeutic properties. Research indicates that it may serve as a precursor in the development of drugs targeting various diseases.
- Anticancer Properties : Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines. For instance, compounds derived from this structure have been tested against melanoma and other cancer types, demonstrating promising efficacy in inhibiting tumor growth .
- Neuroprotective Effects : Research highlights the potential neuroprotective effects of this compound. It is being investigated for its role in modulating pathways related to neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Biochemical Research
The compound is also valuable in biochemical studies due to its ability to interact with biological molecules.
- Enzyme Inhibition : this compound has been explored for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, its analogs have shown inhibition of acid ceramidase, a target in lipid metabolism disorders .
- Cell Signaling Modulation : The compound's interactions with cellular receptors can influence signaling pathways, making it a candidate for studies focused on cell communication and response mechanisms .
Materials Science
In materials science, this compound serves as a building block for synthesizing polymers and other materials.
- Polymer Synthesis : Its structural properties allow it to be incorporated into polymer matrices, enhancing material characteristics such as thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer formulations can lead to improved performance in various applications .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of several derivatives of this compound against melanoma cell lines. The results indicated that certain modifications to the phenolic structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Neuroprotection
In a preclinical trial focusing on neuroprotection, compounds based on this compound were administered to animal models exhibiting neurodegenerative symptoms. The findings suggested a reduction in neuroinflammation and improved cognitive function, highlighting the compound's potential as a therapeutic agent .
Data Tables
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
5-amino-2-cyclohexylphenol |
InChI |
InChI=1S/C12H17NO/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h6-9,14H,1-5,13H2 |
Clé InChI |
XVVKQNFYJQNRQM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=C(C=C(C=C2)N)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













